(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane
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Overview
Description
(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[32102,4]octane is a complex organic compound characterized by its unique tricyclic structure
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets in a specific manner that leads to changes in the biological system .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of en300-6504362 is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable tricyclic precursor under controlled conditions. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylic acid or ketone.
Scientific Research Applications
(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,4S,5R)-8-(tert-Butyloxy)-3,3-diphenyltricyclo[3.2.1.02,4]octane
- (1S,2R,4S,5S,6R)-6-(Chloromethyl)-8-oxatricyclo[3.2.1.02,4]octane
Uniqueness
(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane is unique due to its specific bromomethyl group, which imparts distinct reactivity compared to its chloromethyl or tert-butyloxy analogs. This unique reactivity makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
(1S,2R,4S,5S,6R)-6-(bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO/c9-3-4-1-7-5-2-6(5)8(4)10-7/h4-8H,1-3H2/t4-,5+,6-,7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRUWNIVZRQYBD-GWVFRZDISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C3CC3C1O2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H]3C[C@H]3[C@H]1O2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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